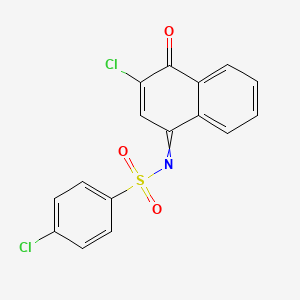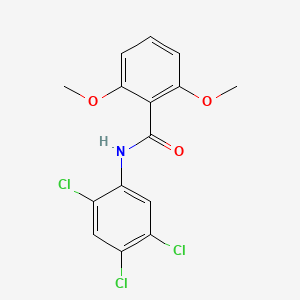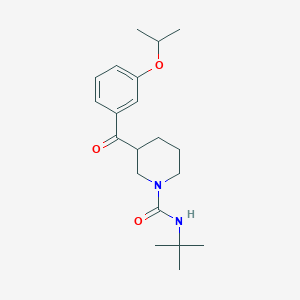
4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
Vue d'ensemble
Description
4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as NBD-556, is a chemical compound that has shown potential in various scientific research applications.
Applications De Recherche Scientifique
4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory properties. In cancer treatment, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been found to protect neurons from oxidative stress and reduce inflammation in the brain. In anti-inflammatory properties, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the inhibition of various enzymes and signaling pathways. 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and angiogenesis. 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response and neuroprotection.
Biochemical and Physiological Effects
4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been found to have various biochemical and physiological effects. In cancer cells, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. In neurons, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide reduces oxidative stress and inflammation, leading to neuroprotection. In various tissues, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its potential in various scientific research applications. 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has shown promise in cancer treatment, neuroprotection, and anti-inflammatory properties. Another advantage is its relatively simple synthesis method and high yield. However, one limitation of using 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for the research of 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One direction is to further investigate its potential in cancer treatment, neuroprotection, and anti-inflammatory properties. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, the development of novel analogs of 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide may lead to the discovery of more potent and selective compounds for various scientific research applications.
Propriétés
IUPAC Name |
4-chloro-N-(3-chloro-4-oxonaphthalen-1-ylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO3S/c17-10-5-7-11(8-6-10)23(21,22)19-15-9-14(18)16(20)13-4-2-1-3-12(13)15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVBTGUJNQBBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C(C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6132875.png)
![N-{1-[(2,4-dimethylphenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6132886.png)
![N-[2-(dimethylamino)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6132891.png)
![2-[4-[(2'-methyl-4-biphenylyl)methyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6132893.png)
![2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6132907.png)
![N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide](/img/structure/B6132917.png)
![2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6132932.png)
![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6132941.png)
amino]-1-phenylethanol](/img/structure/B6132945.png)
![5-(2-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6132952.png)
![1-[2-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6132960.png)

![5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6132966.png)
